molecular formula C18H23N3O2 B2959482 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1286705-25-6

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2959482
CAS RN: 1286705-25-6
M. Wt: 313.401
InChI Key: GVAMMDOSQYJDMX-UHFFFAOYSA-N
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Description

“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole is a key component in the development of new drugs . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is unique . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

DNA Binding and Gene Expression Control

One significant application of compounds related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is in the field of DNA binding and gene expression control. Pyrrole-imidazole (Py-Im) polyamides, chemicals closely related to the queried compound, are capable of binding specifically to DNA sequences both in vitro and in mammalian cells. Research has shown that polyamides, which include imidazole, can be used to target specific DNA sequences in the minor groove of DNA, potentially controlling gene expression. These compounds are being investigated as potential medicinal agents, particularly in the treatment of diseases like cancer. The synthetic analogs of naturally occurring polyamides, incorporating N-methylimidazole into their heterocyclic core, show promise in binding to G/C rich sequences with high specificity (Chavda et al., 2010).

Antimicrobial Activity

Another application is in the realm of antimicrobial activity. Studies on similar compounds, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, demonstrate promising antimicrobial activity. These compounds have been synthesized using imidazole and tested for their effectiveness against various microbial agents. Some compounds in this category have shown significant antimicrobial properties, indicating their potential use in treating infections (Jyothi & Madhavi, 2019).

Catalysis in Organic Reactions

Compounds with imidazole, such as imidazol-2-ylidenes (a family of N-heterocyclic carbenes), are effective catalysts in organic reactions like transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature and are also used in reactions involving methyl esters and primary alcohols. The efficiency and versatility of these catalysts in organic synthesis highlight another crucial application of imidazole-containing compounds (Grasa et al., 2003).

Synthesis of Heterocyclic Compounds

Imidazole derivatives are extensively used in the synthesis of various heterocyclic compounds. These derivatives play a crucial role in creating new chemical entities with potential applications in medicinal chemistry and material science. Research into the synthesis of imidazo[1,5-a]pyridines, for example, demonstrates the utility of imidazole derivatives in constructing complex molecular structures, which could have various scientific and industrial applications (Crawforth & Paoletti, 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine hydrochloride, a related compound, has been classified as a skin sensitizer and an eye irritant .

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-15-19-9-11-21(15)12-10-20-17(22)18(7-13-23-14-8-18)16-5-3-2-4-6-16/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMMDOSQYJDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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